Asoprisnil

Description

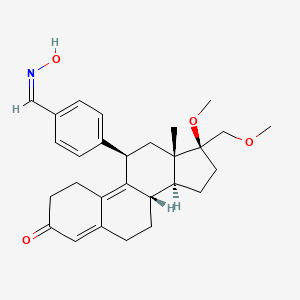

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H35NO4 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16-/t23-,24+,25-,27-,28+/m0/s1 |

InChI Key |

GJMNAFGEUJBOCE-MOXBCJERSA-N |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N\O |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |

Synonyms |

asoprisnil J867 cpd |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of Asoprisnil

Progesterone (B1679170) Receptor Binding and Affinity

Asoprisnil (B1665293) demonstrates a strong interaction with the progesterone receptor, a key aspect of its pharmacological action.

This compound exhibits high binding affinity for the progesterone receptor. nih.govpsu.edu This strong affinity is fundamental to its ability to exert effects at relatively low concentrations. Receptor binding studies have consistently shown a potent interaction with PR. psu.edu

While this compound demonstrates high affinity for PR, its binding characteristics can be compared to other known PR ligands such as endogenous progesterone and the antagonist mifepristone (B1683876) (RU486). Studies have indicated that this compound and RU486 bind to PR with similar affinities. nih.gov However, the relative binding affinity (RBA) compared to progesterone (set at 100%) has been reported, with this compound showing a higher RBA (299%) than progesterone, while mifepristone exhibited an even stronger binding (506%). portico.org This suggests that while this compound binds potently, the precise nature of its interaction within the ligand-binding domain differs from both the full agonist progesterone and the full antagonist RU486. nih.govoup.com

Here is a comparison of reported relative binding affinities for the progesterone receptor:

| Compound | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Source |

| Progesterone | 100 | portico.org |

| This compound | 299 | portico.org |

| Mifepristone | 506 | portico.org |

| This compound ecamate | 345 | portico.org |

The progesterone receptor exists as two main isoforms, PR-A and PR-B, transcribed from the same gene but with differing transcriptional activities. oup.comoup.comnih.govscispace.com PR-B is generally considered a transcriptional activator of progesterone-responsive genes, while PR-A can function as a transcriptional inhibitor. oup.comscispace.com this compound interacts with both PR-A and PR-B isoforms. oup.comnih.gov Crystal structures have shown that this compound can facilitate the recruitment of both coactivators and corepressors via the ligand-binding domain of PR. oup.com Specifically, crystal structures have demonstrated the binding of nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) to both PR-A and PR-B in the presence of this compound. nih.gov While this compound weakly recruited coactivators like SRC-1 and AIB1, it strongly recruited the corepressor NCoR, similar to RU486. oup.comresearchgate.netnih.gov However, unlike RU486, NCoR binding to this compound-bound PR could be displaced by NCoR or TIF2 peptides with equal affinity. oup.comresearchgate.netnih.gov

Modulatory Activity on PR

This compound's interaction with the progesterone receptor results in a complex modulation of its activity, exhibiting both agonistic and antagonistic properties depending on the cellular and tissue context.

This compound is characterized as a selective progesterone receptor modulator (SPRM) with mixed partial agonist and antagonist properties. tandfonline.compsu.edunih.govoup.combioline.org.brphysiology.orgthieme-connect.comwikipedia.orgguidetomalariapharmacology.org This means it can activate PR-mediated gene expression in some contexts (agonist activity) while inhibiting it in others (antagonist activity), and its maximal effect is often less than that of a full agonist like progesterone. oup.com In vitro and in vivo studies have demonstrated this mixed activity. nih.govpsu.eduoup.comthieme-connect.com For example, in rabbit uterine epithelium, this compound demonstrated partial agonist effects, although these effects did not reach the level of maximal stimulation seen with a full agonist. portico.orgoup.com Conversely, this compound can antagonize progesterone-induced gene expression. oup.comresearchgate.netnih.gov The balance between its agonist and antagonist activities is influenced by the specific cellular environment and the complement of coregulatory proteins present. oup.comnih.gov

A key feature of this compound is its ability to modulate PR activity in a tissue-selective manner. psu.edunih.govphysiology.orgthieme-connect.comwikipedia.orgguidetomalariapharmacology.orgwikipedia.org This selectivity allows this compound to exert different effects in various progesterone-target tissues. For instance, this compound has shown antagonistic effects on the endometrium, ovary, and breast tissue. bioline.org.br In contrast, it has shown no effect or partial agonistic effects on the myometrium of the pregnant uterus, while acting as an antagonist in the myometrium of leiomyoma. bioline.org.br This differential activity is crucial for its potential therapeutic applications, allowing for targeted effects on specific tissues while minimizing impact on others. thieme-connect.comnih.gov The tissue selectivity is thought to arise from the differential expression of PR isoforms and coregulatory proteins in different tissues, which influence how this compound interacts with the receptor and modulates transcription. oup.comnih.gov

Coregulator Recruitment and Dissociation

The interaction of ligand-bound PR with coregulatory proteins is a critical determinant of the transcriptional outcome of gene expression. oup.comnih.govbioline.org.br this compound influences gene transcription by selectively recruiting coactivators and corepressors to the PR. oup.comnih.gov

Differential Recruitment of Coactivators (e.g., SRC-1, AIB1) by this compound

Research indicates that this compound weakly recruits coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1) to the progesterone receptor. scispace.comoup.comnih.govnih.govresearchgate.net This is in contrast to other ligands like RU486, which does not exhibit this weak recruitment of SRC-1 and AIB1. scispace.comoup.comnih.govresearchgate.net The ability of this compound to facilitate interactions with coactivators in a heterologous system suggests it may possess partial agonist properties in ligand-dependent coactivator recruitment to the PR ligand-binding domain (LBD). scispace.com

Strong Recruitment of Corepressors (e.g., NCoR, SMRT) by this compound

In contrast to its weak recruitment of coactivators, this compound strongly recruits corepressors such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT) to the PR. scispace.comoup.comnih.govnih.govresearchgate.nettandfonline.com This strong recruitment of corepressors by this compound is similar to that observed with RU486. scispace.comoup.comnih.govresearchgate.net However, unlike RU486, NCoR binding to this compound-bound PR can be displaced with equal affinity by NCoR or TIF2 peptides. scispace.comoup.comnih.govresearchgate.net Crystal structures have shown the binding of NCoR and SMRT to both PR-A and PR-B isoforms in the presence of this compound. tandfonline.com

Below is a table summarizing the differential recruitment of coregulators by this compound compared to RU486:

| Ligand | Coactivator Recruitment (SRC-1, AIB1) | Corepressor Recruitment (NCoR, SMRT) |

| This compound | Weak | Strong |

| RU486 | None | Strong |

Structural Basis of Ligand-Corepressor Interaction (e.g., this compound/SMRT, this compound/NCoR Crystal Structures)

Crystal structures of the progesterone receptor ligand-binding domain complexed with this compound and the corepressors NCoR and SMRT have been reported. scispace.comoup.comnih.govtandfonline.com These structures provide insights into the molecular basis of the interaction. The this compound/SMRT and this compound/NCoR structures show PR in a different conformation compared to PR complexed with progesterone (P4). scispace.comoup.comnih.govresearchgate.net These structures reveal the interaction of this compound with a leucine (B10760876) residue in the corepressor peptides. oup.comresearchgate.net Specifically, the leucine in the SMRT structure is located 3.16 Å from this compound. oup.comresearchgate.net The ability of the this compound-PR complex to recruit corepressors suggests the complex can form an antagonist conformation. nih.gov

Impact of this compound on PR-Mediated Gene Transcription

This compound's differential recruitment of coactivators and corepressors leads to mixed partial agonist/antagonist effects on PR-mediated gene transcription. scispace.comoup.comnih.gov Studies in T47D breast cancer cells showed that this compound weakly activated the gene expression of Sgk-1 and PPL and antagonized P4-induced expression of both genes. scispace.comoup.comnih.govresearchgate.net In rat leiomyoma ELT3 cells, this compound demonstrated partial P4-like inhibition of cyclooxygenase (COX) enzymatic activity and COX-2 gene expression. scispace.comoup.comnih.govresearchgate.net The specific cofactor interaction profile induced by this compound appears insufficient to oppose estrogenic activity in the rat uterus. scispace.comoup.comnih.govresearchgate.net Experiments comparing this compound, its metabolite J-912, and mifepristone on PR-mediated activation of progesterone-responsive target genes showed that this compound demonstrated weak partial agonism on selected T47D cell gene expression, while mifepristone and J-912 repressed reporter gene activity. scispace.comportico.org this compound had the weakest inhibitory effect on progesterone-induced gene activation among the three compounds. portico.org

Interaction with Other Steroid Hormone Receptors

Beyond its primary interaction with the progesterone receptor, this compound also exhibits affinity for other steroid hormone receptors, albeit to varying degrees. nih.gov

Moderate Affinity for Glucocorticoid Receptor (GR)

This compound demonstrates moderate binding affinity for the glucocorticoid receptor (GR). nih.govoup.comresearchgate.net Receptor binding studies have shown reduced binding affinity for GR compared to its high affinity for PR. oup.com This moderate affinity for GR is significantly lower than that of mifepristone, which is known for its antiglucocorticoid activity. portico.orgwikipedia.org this compound exhibits only marginal antiglucocorticoid activity in transactivation in vitro assays and animal models. nih.govoup.comresearchgate.net In silico analysis suggests that this compound exhibits favorable binding potential and stability with GR, performing better than mifepristone in molecular dynamics simulations. mdpi.com

Below is a table comparing the relative binding affinity of this compound and Mifepristone for PR and GR:

| Compound | Relative Binding Affinity (RBA) for PR (Progesterone = 100%) portico.org | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100%) portico.org |

| This compound | 299% | 77% |

| Mifepristone | 506% | 685% |

This compound also has low affinity for the androgen receptor (AR) and no binding affinity for estrogen or mineralocorticoid receptors. nih.govportico.orgoup.comresearchgate.net

Low Affinity for Androgen Receptor (AR)

Research indicates that this compound possesses a low affinity for the androgen receptor (AR). nih.govncats.ioportico.org Studies in male rats have shown that this compound exhibits weak androgenic and anti-androgenic properties. nih.govnih.govoup.comthieme-connect.com Specifically, high doses of this compound induced a small increase in prostate weight in castrated male rats, while only slightly reducing the growth-inducing effects of testosterone. portico.org Minor activity at the human androgen receptor is considered negligible. researchgate.netresearchgate.net

Binding affinity data from cellular reporter gene assays for the human AR ligand binding domain indicates an IC50 of 2.00E+3 nM for this compound's antagonist activity. bindingdb.orgbindingdb.org

Absence of Binding Affinity for Estrogen Receptor (ER) and Mineralocorticoid Receptor (MR)

Multiple studies have demonstrated that this compound does not bind to estrogen receptors (ER) or mineralocorticoid receptors (MR). nih.govncats.ioresearchgate.netportico.org This absence of binding affinity contributes significantly to its selective profile as an SPRM. Neither this compound nor its major metabolite, J-912, bind to estrogen or mineralocorticoid receptors. portico.org No binding to the estradiol (B170435) receptor was detected in in vitro studies. researchgate.netresearchgate.net

Binding affinity data confirms the lack of significant interaction, with IC50 values of 2.00E+3 nM for antagonist activity at the human estrogen receptor and 1.60E+3 nM for antagonist activity at the human mineralocorticoid receptor in cellular reporter gene assays. bindingdb.org

Pharmacodynamic Implications of Cross-Reactivity (e.g., Marginal Antiglucocorticoid Activity)

While primarily selective for the PR, this compound does exhibit some cross-reactivity, notably a marginal antiglucocorticoid activity. nih.govoup.comoup.com this compound demonstrates moderate affinity for the glucocorticoid receptor (GR). nih.govncats.ioresearchgate.net Compared to mifepristone, a known antiprogestin with significant antiglucocorticoid activity, this compound's binding to the GR is much reduced. portico.org Relative binding affinity (RBA) values (dexamethasone = 100%) were reported as 77% for this compound, compared to 685% for mifepristone and 154% for this compound ecamate in receptor binding assays. portico.org

In transactivation in vitro assays and animal models, this compound exhibits only marginal antiglucocorticoid activity. nih.govoup.comoup.com In immature rats, this compound did not demonstrate significant glucocorticoid activity as measured by decreases in thymus weights. portico.org Some antiglucocorticoid activity was observed in rats and monkeys, but to a lesser extent than with mifepristone. portico.orgoup.com Early clinical studies in healthy volunteers also indicated no antiglucocorticoid effects at the doses tested, with no change in basal cortisol or dehydroepiandrosterone (B1670201) sulfate (B86663) concentrations. portico.orgoup.com Although high doses in animal models showed some antiglucocorticoid activity, this was not observed at therapeutic doses in humans. nih.govthieme-connect.com

Molecular dynamics simulations suggest that this compound has binding potential and stability with GR, with a binding energy of -62.35 kcal/mol, which was more favorable than mifepristone (-57.08 kcal/mol) in one study utilizing MMPBSA calculations. mdpi.com However, docking results in the same study indicated mifepristone had a higher predicted binding affinity based on scoring values. mdpi.com The high number of hydrogen bonds observed in the this compound-GR complex during simulations suggests a strong interaction and potentially high binding affinity and stability. mdpi.com

The marginal antiglucocorticoid activity of this compound is considered negligible in vivo at therapeutic doses, contributing to its favorable profile compared to compounds with more pronounced off-target effects. researchgate.netresearchgate.net

Here is a summary of this compound's binding affinities for the mentioned receptors:

Preclinical Pharmacodynamics and Biological Effects of Asoprisnil

In Vitro Cellular Studies

Asoprisnil (B1665293) demonstrates complex effects on gene expression in progesterone (B1679170) receptor (PR)-dependent cell lines, exhibiting both partial agonist and antagonist activities. In T47D human breast cancer cells, this compound was found to weakly activate the gene expression of serum and glucocorticoid-regulated kinase 1 (Sgk-1) and periplakin (PPL). nih.govoup.com Concurrently, it antagonized the progesterone-induced expression of these same genes, highlighting its mixed activity profile. nih.govoup.com

In the context of uterine leiomyoma, studies using ELT3 rat leiomyoma cells showed that this compound exerted a partial progesterone-like inhibitory effect on cyclooxygenase-2 (COX-2) gene expression. nih.govoup.com Further research in cultured human uterine leiomyoma cells revealed that this compound down-regulates the mRNA and protein expression of key growth factors, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGFβ3), as well as their respective receptors. nih.gov This inhibitory action on growth factor expression was not observed in corresponding normal myometrial cells. nih.gov

Table 1: Effects of this compound on Gene Expression in PR-Dependent Cell Lines

| Cell Line | Gene Target | Observed Effect of this compound | Reference |

|---|---|---|---|

| T47D Human Breast Cancer Cells | Sgk-1 | Weak partial agonism; antagonism of progesterone-induced expression | nih.govoup.com |

| T47D Human Breast Cancer Cells | PPL | Weak partial agonism; antagonism of progesterone-induced expression | nih.govoup.com |

| ELT3 Rat Leiomyoma Cells | COX-2 | Partial progesterone-like inhibition | nih.govoup.com |

| Human Uterine Leiomyoma Cells | EGF, IGF-I, TGFβ3 | Down-regulation of mRNA and protein expression | nih.gov |

In studies utilizing rat leiomyoma ELT3 cells, this compound demonstrated an ability to modulate the cyclooxygenase (COX) pathway. nih.govoup.com The compound exhibited a partial progesterone-like inhibition of both the enzymatic activity of COX and the gene expression of its inducible isoform, COX-2. nih.govoup.com This suggests that part of this compound's mechanism of action in these cells involves interference with the inflammatory pathways mediated by prostaglandins, which are products of COX enzymes. nih.govoup.com

A significant biological effect of this compound observed in preclinical studies is its ability to induce apoptosis, or programmed cell death, in a cell-type-specific manner. nih.govnih.gov In vitro research has consistently shown that this compound inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells. nih.govnih.govresearchgate.net This pro-apoptotic effect is notably absent in cultures of normal myometrial cells, suggesting a selective targeting of the leiomyoma cells. nih.govnih.gov The induction of apoptosis is a key mechanism contributing to the reduction in uterine leiomyoma volume observed in clinical trials. nih.govnih.gov This effect is dose- and time-dependent and is characterized by an increase in TUNEL-positive cells and the expression of cleaved caspase-3. nih.gov

The pro-apoptotic action of this compound in uterine leiomyoma cells is mediated through at least two distinct signaling pathways: Endoplasmic Reticulum (ER) stress and the Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway. nih.govphysiology.orgnih.govoup.com

This compound has been shown to elicit ER stress-induced apoptosis. nih.govphysiology.org Treatment with this compound leads to an increase in markers of the unfolded protein response (UPR), including ubiquitin protein content, phospho-double-stranded RNA-activated protein kinase-like ER kinase (PERK), phospho-eukaryotic initiation factor 2alpha (eIF2α), activating transcription factor 4 (ATF4), and glucose-regulated protein 78 kDa (GRP78). nih.gov This activation of the UPR signaling pathway ultimately triggers the apoptotic machinery. physiology.org

Simultaneously, this compound activates the extrinsic TRAIL-mediated apoptotic pathway. nih.govoup.comscispace.com This involves a significant increase in the protein content of TRAIL and its death receptors, DR4 and DR5, in cultured leiomyoma cells. nih.govscispace.com The activation of this pathway leads to the cleavage and activation of initiator caspase-8 and downstream effector caspases, such as caspase-3 and -7, culminating in apoptosis. nih.govscispace.com This effect on the TRAIL pathway was not observed in normal myometrial cells. nih.gov

Central to this compound-induced ER stress is the pro-apoptotic transcription factor GADD153 (also known as CHOP). nih.govphysiology.org this compound treatment significantly increases GADD153 protein content, which plays a vital role in executing the apoptotic program. nih.govphysiology.org The importance of GADD153 is underscored by experiments where its suppression via RNA interference significantly inhibited this compound-induced apoptosis. nih.govphysiology.org

GADD153 modulates the expression of other key pro-apoptotic and regulatory molecules. physiology.org this compound-induced increases in GADD34 and tribbles-related protein 3 (TRB3) were found to be dependent on GADD153. nih.govphysiology.org Furthermore, GADD153 appears to regulate members of the Bcl-2 family, as silencing GADD153 suppressed the this compound-induced increase in the pro-apoptotic proteins Bax and Bak. nih.govphysiology.org

This compound's pro-apoptotic activity is also associated with the downregulation of anti-apoptotic molecules. Specifically, treatment with this compound leads to a decrease in the protein expression of B-cell lymphoma 2 (Bcl-2) in cultured leiomyoma cells. nih.govoup.com Bcl-2 is a key inhibitor of apoptosis, and its reduction is a critical step in allowing the apoptotic process to proceed. nih.gov The modulation of Bcl-2 family proteins is linked to the ER stress pathway, as studies have shown that GADD153 plays a role in the downregulation of Bcl-2 protein levels following this compound treatment. nih.govphysiology.org Silencing GADD153 was shown to attenuate the reduction in Bcl-2 protein content that is typically induced by this compound. nih.govphysiology.org

Table 2: Key Molecules in this compound-Induced Apoptosis in Leiomyoma Cells

| Molecule Type | Molecule Name | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Pro-apoptotic | GADD153 (CHOP) | Increased expression | nih.govphysiology.org |

| GADD34 | Increased expression | nih.govphysiology.org | |

| TRB3 | Increased expression | nih.govphysiology.org | |

| Bax | Increased expression | nih.govphysiology.org | |

| Bak | Increased expression | nih.govphysiology.org | |

| Anti-apoptotic | Bcl-2 | Decreased expression | nih.govnih.govphysiology.orgoup.com |

| TRAIL Pathway | TRAIL | Increased expression | nih.govscispace.com |

| DR4 / DR5 | Increased expression | nih.govscispace.com | |

| Cleaved Caspase-3, -7, -8 | Increased expression | nih.govnih.govscispace.com |

Inhibition of Cell Proliferation (e.g., leiomyoma cells vs. normal myometrial cells)

This compound demonstrates a cell-type-specific inhibitory effect on proliferation, selectively targeting uterine leiomyoma (fibroid) cells while having no comparable effect on normal myometrial cells. nih.govoup.com In laboratory studies, treatment with this compound significantly decreased the number of viable cultured leiomyoma cells in a dose- and time-dependent manner. nih.gov This antiproliferative action is a key component of its mechanism in reducing leiomyoma volume. nih.govphysiology.org

A primary mechanism for the antiproliferative effect of this compound in leiomyoma cells is the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key marker for cellular proliferation. nih.govnih.gov Compared with untreated cultures, this compound treatment leads to a significant decrease in both the PCNA-positive rate and the expression of PCNA protein in cultured leiomyoma cells. nih.govoup.com This effect was observed to be dose- and time-dependent and was notably absent in cultures of normal myometrial cells, highlighting the selective action of the compound. nih.gov

| Parameter | Effect | Cell Type Specificity | Reference |

|---|---|---|---|

| PCNA-Positive Rate | Decreased | Effect observed in leiomyoma cells; not in normal myometrial cells. | nih.gov |

| PCNA Protein Expression | Decreased | Effect observed in leiomyoma cells; not in normal myometrial cells. | nih.gov |

This compound effectively antagonizes the proliferative stimulus of several key growth factors implicated in leiomyoma growth, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGF-β3). oup.comnih.gov Treatment with this compound not only inhibits the increase in cell numbers induced by these growth factors but also downregulates the expression of the growth factors themselves and their corresponding receptors in leiomyoma cells. oup.comnih.govresearchgate.net Specifically, this compound has been shown to decrease the mRNA and protein expression of EGF, IGF-I, and TGF-β3. nih.gov This disruption of critical growth factor signaling pathways contributes to its cell-type-specific antiproliferative effects, as these actions were not observed in normal myometrial cells. oup.comnih.gov

| Growth Factor | Effect on Growth Factor-Induced Proliferation | Effect on Growth Factor/Receptor Expression | Reference |

|---|---|---|---|

| EGF | Antagonized | Decreased mRNA, protein, and receptor (p-EGFR) expression. | oup.comnih.gov |

| IGF-I | Antagonized | Decreased mRNA, protein, and receptor (IGF-IRα) expression. | oup.comnih.gov |

| TGF-β3 | Antagonized | Decreased mRNA, protein, and receptor (p-TGFβ RII) expression. | oup.comnih.gov |

Effects on Melanogenesis (e.g., B16F10 cells, HEMn-DP melanocytes)

This compound has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production. nih.gov In studies using B16F10 mouse melanoma cells, this compound at a concentration of 50 μM significantly suppressed the level of extracellular melanin, an effect comparable to that of kojic acid, without significantly altering intracellular melanin levels. nih.govnih.gov Interestingly, the mechanism does not appear to involve direct inhibition of tyrosinase, the key enzyme in melanin synthesis; in fact, intracellular tyrosinase activity was increased. nih.gov In normal human epidermal melanocytes from a darkly pigmented donor (HEMn-DP), this compound did not affect melanin synthesis but did significantly suppress dendricity. nih.gov This suggests that this compound's primary effect on pigmentation may be the inhibition of melanosome export from melanocytes to surrounding keratinocytes. nih.gov

| Cell Line | Parameter | Observed Effect | Reference |

|---|---|---|---|

| B16F10 (Mouse Melanoma) | Extracellular Melanin | Significantly suppressed at 50 μM. | nih.gov |

| Intracellular Melanin | No significant effect. | nih.gov | |

| Intracellular Tyrosinase Activity | Increased. | nih.gov | |

| HEMn-DP (Human Melanocytes) | Melanin Synthesis | No effect. | nih.gov |

| Dendricity (Melanosome Export) | Significantly suppressed. | nih.gov |

Animal Model Studies

Uterine Effects

This compound is characterized by its ability to exert anti-uterotrophic and antiproliferative effects on uterine tissues without causing estrogen deprivation. nih.govoup.comnih.gov Studies in both animals and humans have demonstrated that this compound effectively reduces uterine and fibroid volume while circulating estrogen levels remain in the normal follicular phase range. oup.comnih.gov This indicates that its mechanism of action does not rely on opposing the systemic effects of estrogen or inducing a hypoestrogenic state. nih.govoup.com In guinea pigs, this compound has been shown to have pronounced anti-uterotrophic effects. nih.gov This selective action, which targets progesterone receptor pathways to control growth without suppressing estrogen, is a defining feature of this class of selective progesterone receptor modulators (SPRMs). oup.com

Rabbit Uterine Epithelium (McPhail Test): Partial Agonist/Antagonist Effects

The classic McPhail test, which assesses endometrial transformation in estrogen-primed rabbits, has been utilized to characterize the progestogenic and antiprogestogenic activity of this compound. In this model, the compound exhibits both partial agonist and antagonist effects on the uterine epithelium. oup.com

When administered in the absence of progesterone (agonist mode), this compound induces a dose-dependent transformation of the endometrium, as indicated by an increase in the McPhail score. However, this effect plateaus at a level below the maximum response achieved with progesterone, a characteristic feature of a partial agonist. oup.com In the presence of progesterone (antagonist mode), this compound demonstrates weak partial antagonist properties, failing to achieve the complete inhibition of progesterone's effects seen with full antagonists like mifepristone (B1683876). oup.com

Table 1: this compound Effects in the McPhail Test

| Test Mode | Compound | Observation | Conclusion |

|---|---|---|---|

| Agonist | This compound | Dose-dependent increase in McPhail score; effect plateaus below progesterone's maximum. | Partial Agonist |

| Antagonist | This compound | Weak inhibition of progesterone-induced endometrial transformation. | Partial Antagonist |

| Agonist | Progesterone | Maximal endometrial transformation. | Full Agonist |

| Antagonist | Mifepristone | Complete inhibition of progesterone's effects. | Full Antagonist |

Guinea Pig Uterus and Vagina: Mucification and Anti-uterotrophic Effects

In guinea pigs, this compound demonstrates distinct effects on the uterus and vagina. It has been shown to induce mucification of the vagina. nih.gov Furthermore, this compound exhibits pronounced anti-uterotrophic effects in both normal and ovariectomized guinea pigs. nih.gov

Non-human Primates: Endometrial Antiproliferative Effects and Amenorrhea Induction

Studies in non-human primates, specifically cynomolgus monkeys, have been crucial in elucidating the effects of this compound on the endometrium. In these models, this compound treatment leads to the suppression of endometrial proliferation and the induction of endometrial atrophy. nih.govnih.gov This antiproliferative effect on the endometrium results in the abolition of menstrual cyclicity and the induction of amenorrhea. nih.govnih.gov These findings in non-human primates provided the initial evidence for the uterus-selective effects of this compound. researchgate.net

Pregnancy-Related Effects

The effects of this compound on pregnancy and parturition have been investigated, particularly in comparison to classical antiprogestins.

Comparison to Antiprogestins in Labor Induction Models

Unlike potent antiprogestins such as mifepristone, this compound does not effectively induce labor in relevant animal models of pregnancy and parturition. oup.com This distinction is a key pharmacological differentiator for this compound within the class of progesterone receptor modulators.

Marginal Labor-Inducing Activity during Mid-pregnancy in Guinea Pigs

In guinea pigs, a species considered a relevant model for studying the endocrinology of pregnancy, this compound shows only marginal labor-inducing activity during mid-pregnancy. nih.govnih.gov Even at high doses, it is completely ineffective in inducing preterm parturition in this model. nih.govnih.gov

Androgenic and Anti-Androgenic Properties in Male Rats

Investigations into the broader endocrine profile of this compound have included assessments of its effects on the androgen receptor. In male rats, this compound has been found to exhibit weak androgenic and anti-androgenic properties. nih.govnih.gov

Effects on Uterine Leiomyoma and Endometriosis Xenografts in Mice

Detailed preclinical studies on the direct effects of this compound on human uterine leiomyoma and endometriosis tissue xenografts in mice are not extensively documented in publicly available literature. However, related research provides some context for its potential activity in such models.

In vitro studies using cultured human uterine leiomyoma cells have demonstrated that this compound has a direct inhibitory effect on these cells. Research has shown that this compound can decrease the number of viable leiomyoma cells, inhibit proliferation, and induce apoptosis (cell death). nih.govnih.gov These effects are observed to be cell-type specific, as this compound does not appear to affect the proliferation and apoptosis of normal myometrial cells in the same manner. nih.gov

In the context of endometriosis, a preclinical study on the compound EC313, another selective progesterone receptor modulator (SPRM), utilized a human endometriosis xenograft model in immune-deficient NOD-SCID mice. nih.govresearchgate.net This study is noteworthy as this compound was reportedly used as a comparator compound, which suggests that data on its effects in this specific preclinical model may exist. nih.gov The study demonstrated that EC313 could reduce the growth of endometriotic lesions in this mouse model. nih.govresearchgate.net However, the specific quantitative results for the this compound treatment group from this comparative study are not available in the reviewed literature. While clinical trials have shown this compound to be effective in reducing endometriosis-related pain in women, the preclinical data from mouse xenograft models remains limited. nih.govoup.com

Metabolite Activity (e.g., J912)

Pharmacological studies have characterized J912 as having weaker progesterone agonist activity and stronger antagonist activity than this compound. nih.gov This is evident in the rabbit endometrial model (McPhail test), where this compound shows pronounced progestational (agonistic) effects on the uterine lining, whereas J912 exhibits only marginal agonistic effects. researchgate.netresearchgate.net Conversely, when tested for its ability to counteract the effects of progesterone, J912 demonstrates a more pronounced, though not complete, antagonistic effect compared to this compound. researchgate.net

Both this compound and J912 have a high binding affinity for the progesterone receptor, which is reported to be higher than that of endogenous progesterone. nih.gov One study reported the inhibitory constant (Ki) of this compound for the human progesterone receptor to be 0.85 ± 0.01 nM, which is comparable to the potent antagonist RU486 (mifepristone) and significantly stronger than progesterone itself. oup.com While J912 also has a high affinity, some reports indicate it is reduced compared to this compound. oup.com In terms of receptor selectivity, both this compound and J912 show moderate to low affinity for other steroid receptors, such as the glucocorticoid and androgen receptors. nih.gov

Table 1: Comparative Receptor Binding and Activity Profile of this compound and its Metabolite J912

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Agonist/Antagonist Profile |

|---|---|---|---|

| This compound | Progesterone Receptor (PR) | 0.85 ± 0.01 oup.com | Partial Agonist/Antagonist nih.gov |

| Glucocorticoid Receptor (GR) | Moderate Affinity nih.gov | Marginal Antiglucocorticoid Activity nih.gov | |

| Androgen Receptor (AR) | Low Affinity nih.gov | Weak Androgenic/Anti-androgenic nih.gov | |

| J912 | Progesterone Receptor (PR) | High Affinity (higher than progesterone) nih.gov | Partial Agonist/Antagonist (Weaker agonist and stronger antagonist than this compound) nih.gov |

| Glucocorticoid Receptor (GR) | Reduced affinity compared to mifepristone nih.gov | N/A | |

| Androgen Receptor (AR) | Low Affinity nih.gov | N/A | |

| Progesterone | Progesterone Receptor (PR) | 4.3 ± 1.0 oup.com | Full Agonist |

| RU486 (Mifepristone) | Progesterone Receptor (PR) | 0.82 ± 0.01 oup.com | Full Antagonist |

Molecular Mechanisms of Asoprisnil Action Beyond Pr

Potential Interactions with Other Signaling Pathways

Src Kinase Interactions

The interaction of Asoprisnil (B1665293) with Src kinase is a complex area of its molecular action that extends beyond the traditional genomic functions of the progesterone (B1679170) receptor (PR). The broader family of Src proteins includes both non-receptor tyrosine kinases (like c-Src) involved in signal transduction and steroid receptor coactivators (like SRC-1) that modulate gene expression. Research into this compound's effects has touched upon its interaction with the coactivator SRC-1, while its direct interaction with c-Src kinase is primarily inferred from the known non-genomic actions of progesterone and its receptors.

Progesterone receptors are known to mediate rapid, non-genomic effects by activating cytoplasmic signaling cascades, including the Src/Ras/MAPK pathway. nih.gov This can occur through a direct interaction between the PR and the SH3 domain of Src kinase, leading to its activation. nih.gov This interaction results in the phosphorylation of downstream targets and the activation of pathways that influence cell proliferation and survival. nih.gov While the direct modulation of c-Src by this compound has not been extensively detailed, it is speculated that this compound may inhibit the MAPK activation that is initiated by cytoplasmic PR and growth factors, thereby contributing to its anti-proliferative effects in uterine leiomyoma cells. oup.comresearchgate.net

More direct evidence exists for this compound's interaction with the steroid receptor coactivator-1 (SRC-1). In vitro studies have demonstrated that this compound exhibits a unique profile of co-regulator recruitment to the progesterone receptor. Unlike the pure antagonist RU486, this compound has been shown to weakly recruit the coactivators SRC-1 and Amplified in Breast Cancer 1 (AIB1). nih.govoup.com Concurrently, this compound strongly recruits the corepressor Nuclear Receptor Corepressor (NCoR), a characteristic it shares with RU486. nih.govoup.com

This differential recruitment of coactivators and corepressors is central to this compound's mixed agonist/antagonist profile. nih.gov The weak recruitment of coactivators like SRC-1 suggests a partial agonist activity, where this compound-bound PR can initiate a low level of gene transcription. Conversely, the strong recruitment of corepressors like NCoR underlies its antagonistic effects, leading to the repression of progesterone-responsive genes. nih.gov

The following table summarizes the observed interactions of this compound with PR co-regulators based on in vitro assays:

| Co-regulator | Interaction with this compound-Bound PR | Functional Implication |

| SRC-1 | Weak Recruitment | Partial Agonist Activity |

| AIB1 | Weak Recruitment | Partial Agonist Activity |

| NCoR | Strong Recruitment | Antagonist Activity |

This table illustrates the differential recruitment of coactivators and corepressors by the this compound-progesterone receptor complex as observed in in vitro studies. nih.govoup.com

Research Methodologies and Analytical Approaches for Asoprisnil Studies

In Vitro Methodologies

In vitro studies are crucial for understanding the direct effects of asoprisnil (B1665293) on cells and molecular targets, particularly the progesterone (B1679170) receptor.

Cell-Based Assays (e.g., PR-B transfection assays, alkaline phosphatase activity assays)

Cell-based assays are widely used to assess the functional activity of this compound on progesterone receptors. PR-B transfection assays involve introducing the PR-B isoform into cells and then evaluating the compound's ability to modulate PR-mediated gene transcription. Studies have confirmed that this compound demonstrates antagonism, but not agonism, in PR-B transfection assays. researchgate.netnih.govproteopedia.orgoup.comdntb.gov.ua The T47D breast cancer cell alkaline phosphatase activity assay is another cell-based method used to assess PR activity. This compound has also been shown to exhibit antagonism in this assay. researchgate.netnih.govproteopedia.orgoup.combindingdb.org These assays help to characterize the compound's mixed agonist/antagonist properties.

Gene Expression Analysis (e.g., Reverse Transcription-PCR, Western Blot)

Techniques such as Reverse Transcription-PCR (RT-PCR) and Western Blot are employed to analyze changes in gene and protein expression levels in cells treated with this compound. RT-PCR is used to quantify mRNA levels, while Western Blot detects specific proteins. These methods have been used to assess the expression of various genes and proteins, including apoptosis-related proteins and growth factors and their receptors, in response to this compound treatment. physiology.orgscispace.comresearchgate.netoup.comnih.govcapes.gov.br For instance, RT-PCR and Western blot analysis have been used to evaluate ER stress-associated and apoptosis-related proteins in cultured leiomyoma cells treated with this compound. physiology.org These techniques revealed that this compound treatment induced changes in proteins like GRP78, GRP94, and GADD153. physiology.org

Apoptosis Detection Assays (e.g., TUNEL assay)

Apoptosis detection assays, such as the TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay, are utilized to identify and quantify apoptotic cells. physiology.orgscispace.comoup.comresearchgate.net The TUNEL assay specifically labels fragmented DNA, a hallmark of apoptosis. physiology.orgscispace.comoup.com This assay has been used to demonstrate that this compound can induce apoptosis in cultured human uterine leiomyoma cells. physiology.orgscispace.comoup.comresearchgate.net For example, the TUNEL assay showed a significant increase in TUNEL-positive cells in cultured leiomyoma cells treated with this compound in a dose and time-dependent manner. scispace.comoup.com

Cell Proliferation Assays (e.g., MTS cytotoxicity assay)

Cell proliferation assays, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, are used to measure the number of viable cells in culture and assess the effect of compounds on cell growth. scispace.comnih.govresearchgate.netmdpi.comcardiff.ac.ukodu.edu The MTS assay relies on the reduction of a tetrazolium compound by metabolically active cells to produce a colored formazan (B1609692) product, which can be quantified spectrophotometrically. scispace.com This assay has shown that this compound decreases the number of viable cultured leiomyoma cells in a dose and time-dependent manner, while not significantly affecting normal myometrial cells. scispace.comresearchgate.net

Here is an example of data that could be presented in an interactive table based on research findings using the MTS assay:

| This compound Concentration (M) | Treatment Duration (h) | Viable Leiomyoma Cells (% of Control) |

| 10⁻⁶ | 24 | Significantly Decreased |

| ≥ 10⁻⁷ | 48 | Significantly Decreased |

| ≥ 10⁻⁷ | 72 | Significantly Decreased |

| Control | 24, 48, 72 | 100 |

Note: Data is illustrative and based on findings indicating significant decreases at specified concentrations and times. scispace.comresearchgate.net

Receptor Binding Studies

Receptor binding studies are fundamental for determining the affinity and selectivity of this compound for steroid hormone receptors, particularly the progesterone receptor. nih.govphysiology.orgoup.comnih.gov These studies demonstrate that this compound has a high binding affinity for the progesterone receptor. nih.govoup.comnih.gov It shows reduced binding affinities for glucocorticoid and androgen receptors and no binding affinity for the estrogen receptor. nih.govoup.comnih.gov This selectivity is a key characteristic of this compound as a selective progesterone receptor modulator. nih.gov

In Vivo Animal Model Methodologies

In vivo studies using animal models are essential for evaluating the systemic effects of this compound and its impact on reproductive tissues and processes in a living organism. Animal models, including rabbits, guinea pigs, and non-human primates, have been utilized to study the PR-mediated responses to this compound. nih.govtaylorandfrancis.comoup.comnih.govresearchgate.net These studies have investigated effects such as luteolysis inhibition in guinea pigs, endometrial effects in rabbits (McPhail test), and the impact on menstrual cyclicity and endometrial proliferation in non-human primates. nih.govtaylorandfrancis.comnih.gov Animal models have also been used to assess the anti-uterotrophic effects of this compound and its marginal effects on labor induction compared to antiprogestins. nih.govnih.gov Proof-of-concept studies in non-human primates have revealed endometrial antiproliferative effects of this compound. taylorandfrancis.comnih.gov

Uterotrophic Assays

Uterotrophic assays are commonly used to assess the estrogenic, antiestrogenic, progestational, and antiprogestational activities of compounds. In the rat uterotrophic assay, this compound demonstrated no progesterone-like ability to oppose estrogenic activity. nih.govoup.comproteopedia.orgncats.io This finding suggests that this compound's specific cofactor interaction profile is insufficient to counteract estrogenic effects in the rat uterus. nih.govoup.comproteopedia.org

McPhail Test for Uterine Morphology

The McPhail test, particularly in estrogen-primed juvenile rabbits, is a suitable in vivo model for differentiating SPRMs. researchgate.net This test evaluates changes in uterine epithelial morphology induced by a compound. Studies using the McPhail test have shown that this compound exhibits partial agonist effects on the morphology of the rabbit uterine epithelium. oup.comoup.comresearchgate.net However, the observed agonist effects of this compound in the rabbit uterus did not reach the level of maximum epithelial stimulation typically seen with a full agonist. oup.com This indicates a mixed or partial agonistic activity in this specific tissue model.

Studies in Guinea Pigs, Rabbits, Rats, and Non-Human Primates

Various animal species, including guinea pigs, rabbits, rats, and non-human primates, have been utilized in the study of this compound and other SPRMs. oup.comncats.iomdpi.comguidetomalariapharmacology.orgtandfonline.comnih.govresearchgate.netnorecopa.nonih.govegyankosh.ac.inresearchgate.net These models offer different physiological contexts to evaluate the effects of this compound.

In addition to the rat uterotrophic assay and the rabbit McPhail test mentioned above, studies in guinea pigs have also indicated partial agonist effects of this compound on the uterus and vagina, similar to findings in the rabbit uterus. oup.comoup.com

Non-human primates, such as cynomolgus monkeys, have been used to assess the endometrial effects of this compound. researchgate.net These studies have shown that this compound can induce endometrial changes, such as glandular atrophy. researchgate.net The use of non-human primates is considered relevant because they share similar heterogeneous genetic backgrounds and physiology with humans and are phylogenetically closer to primates than to rodents. researchgate.net

Structural Biology Techniques

Structural biology techniques provide high-resolution information about the interaction of this compound with its target receptor, the progesterone receptor, and associated proteins.

X-Ray Crystallography of PR Ligand Binding Domain (LBD) with this compound and Corepressors

X-ray crystallography has been employed to determine the crystal structures of the progesterone receptor ligand binding domain (PR LBD) in complex with this compound. Notably, structures have been reported for PR LBD complexed with this compound in the presence of corepressors, specifically nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptors (SMRT). nih.govoup.comtandfonline.comresearchgate.net

These crystal structures revealed that this compound-bound PR adopts a different conformation compared to PR bound to the full agonist progesterone (P4). nih.govoup.comresearchgate.net The structures with corepressors show PR in an antagonistic conformation. nih.govresearchgate.net In this conformation, the this compound ligand is in close contact with hydrophobic residues within the bound corepressor peptides (NCoR and SMRT). nih.gov

This compound has been shown to strongly recruit corepressors like NCoR and SMRT, similar to the antagonist RU486. nih.govoup.comproteopedia.orgncats.ioresearchgate.net However, unlike RU486, the binding of NCoR to this compound-bound PR could be displaced with equal affinity by NCoR or TIF2 peptides. nih.govproteopedia.orgncats.io While strongly recruiting corepressors, this compound-bound PR has also been shown to weakly recruit coactivators such as SRC-1 and AIB1. nih.govproteopedia.orgncats.io This ability to interact with both coactivators and corepressors suggests that the this compound-PR complex can adopt both agonistic and antagonistic conformations, which is in line with the equilibrium model for partial agonism. nih.govresearchgate.net Crystallographic studies of the PR LBD bound to this compound and corepressor peptides showed that the receptor adopts essentially the same conformation as when bound to mifepristone (B1683876) in the presence of corepressors. tandfonline.com

A separate study involving soaking experiments with this compound and crystals of PR LBD containing a non-steroidal agonist also provided crystal structures. tandfonline.com The structure of this compound bound to the agonist state of PR demonstrates the ligand's contribution to increasing the stability of the agonist conformation of helix-12 through a specific hydrogen-bond network, including Glu723. nih.govfrontiersin.org This interaction is absent when the full antagonist RU486 binds to PR. nih.gov Molecular dynamics simulations further support that this compound induces agonistic-like helix 12 conformations, although the complex is less stable compared to when bound to a full agonist. frontiersin.orgfrontiersin.org

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have been utilized to investigate the interaction of this compound with receptors at a molecular level.

Molecular dynamics simulations have been applied to explore the conformational adaptations of the PR LBD when bound to this compound. frontiersin.orgbiorxiv.org These simulations aim to understand how this compound binding induces conformational changes, particularly in helix 12, which is crucial for recruiting coactivators or corepressors. frontiersin.orgbiorxiv.org Studies using MD simulations have suggested that this compound induces agonistic-like "closed" states in the PR LBD, where helix 12 covers the ligand binding pocket. frontiersin.orgfrontiersin.org However, the complex formed with this compound is less stable compared to the complex with a full agonist like progesterone. frontiersin.orgfrontiersin.org This reduced stability of the agonistic conformation in the presence of this compound is thought to contribute to its partial agonistic effects. frontiersin.orgfrontiersin.org MD simulations have also been used to study the transition between inactive and active-like conformations of the PR bound to this compound. biorxiv.org

Beyond the progesterone receptor, molecular docking and molecular dynamics simulations have also been used to explore this compound's interaction with other nuclear receptors, such as the glucocorticoid receptor (GR). mdpi.comnih.gov In silico analysis, including molecular docking and MD simulations, suggested that this compound exhibited favorable pharmacokinetic and pharmacodynamic properties and demonstrated stable binding with the human glucocorticoid receptor. mdpi.comnih.gov Molecular dynamics simulation analysis showed that this compound had a higher binding potential and stability with GR compared to mifepristone, with a reported binding energy of -62.35 kcal/mol for the this compound-GR complex compared to -57.08 kcal/mol for the mifepristone-GR complex. mdpi.comnih.gov

Translational Research Directions and Future Perspectives for Asoprisnil

Optimization of SPRM Profiles: The Mesoprogestin Strategy

Asoprisnil (B1665293) belongs to a class of SPRMs known as mesoprogestins, characterized by a balance of progesterone (B1679170) receptor (PR) agonistic and antagonistic activities. nih.gov This unique profile distinguishes them from pure PR agonists (like progesterone) and pure antagonists (like mifepristone). nih.govpsu.eduoup.com The mesoprogestin strategy focuses on optimizing this mixed activity to achieve desired tissue-specific effects. nih.gov

Balancing Agonistic and Antagonistic Properties

The pharmacological activity of an SPRM, including this compound, is determined by its interaction with the progesterone receptor, leading to the recruitment of coactivators and/or corepressors. scispace.comnih.govnih.gov The balance between agonistic and antagonistic effects is influenced by the specific SPRM structure, the ratio of PR-A and PR-B isoforms in the target tissue, and the cellular environment, including the expression levels of coactivators and corepressors. scispace.comnih.govnih.govoup.com

This compound has demonstrated mixed partial agonism/antagonism in various cell-based assays and animal models. oup.comscispace.com For instance, in the estrogen-primed juvenile rabbit endometrium assay (McPhail Assay), a model used to differentiate SPRMs, this compound showed clear partial PR-agonistic effects. nih.govoup.com This contrasts with some other SPRMs that exhibit no agonistic effects in this model. nih.gov However, the agonistic effects of this compound in the rabbit uterus did not reach the maximum response observed with a full agonist like progesterone. oup.comoup.com Studies have shown that this compound can induce interactions with both coactivators and corepressors via the ligand-binding domain of the PR. oup.comscispace.com

The mixed agonist/antagonist properties of this compound are believed to contribute to its tissue-selective effects. scispace.comoup.com For example, while it suppresses endometrial proliferation and induces amenorrhea by targeting the endometrium, it does not induce labor in relevant pregnancy models, unlike pure antiprogestins. taylorandfrancis.comnih.govresearchgate.net

Development of Related Compounds with Enhanced Selectivity

The development of related compounds aims to enhance the selectivity and optimize the balance of agonistic and antagonistic properties for specific therapeutic applications. This compound itself is a steroidal 11β-benzaldoxime-substituted SPRM. oup.comwikipedia.org Its major metabolite, J912, also exhibits partial agonist and antagonist activities. nih.govresearchgate.net

The 'isnil' suffix in this compound distinguishes it from mainly antagonist PR ligands like mifepristone (B1683876) and onapristone, which share the 'pristone' suffix. psu.edu While mifepristone shows pronounced antagonist properties with no agonist activity in rabbits, this compound and other 11β-benzaldoxime-substituted SPRMs have demonstrated partial agonist effects in the absence of progesterone in animal models. oup.com

The goal of developing new SPRMs, including those with a mesoprogestin profile, is to find compounds with optimized PR-agonistic partial effects while retaining PR-antagonistic properties. nih.gov This optimization seeks to improve therapeutic outcomes and potentially minimize unwanted effects.

Exploration of this compound's Role in Diverse Biological Systems

Translational research on this compound extends beyond its primary application in reproductive health to explore its potential roles in other biological systems.

Beyond Reproductive System: e.g., Melanogenesis

Recent research has explored the effects of this compound on melanogenesis, the process of melanin (B1238610) pigment production. mdpi.comresearchgate.netnih.gov This area of investigation is driven by the understanding that sex hormones, including progesterone, can influence skin pigmentation. researchgate.netnih.gov

Studies have demonstrated that this compound can modulate melanogenesis. researchgate.net In B16F10 mouse melanoma cells, this compound at certain concentrations significantly suppressed extracellular melanin levels. researchgate.netnih.gov While it showed a biphasic response with unexpected stimulation of intracellular melanin at a lower dose, it consistently reduced tyrosinase enzyme activity and copper chelating activity in a cell-free system and decreased levels of cyclic adenosine (B11128) monophosphate (cAMP), a key regulator of melanogenesis. researchgate.net Further validation in normal human melanocytes (HEMn-DP cells) showed that this compound significantly suppressed dendricity, the process by which melanocytes transfer melanin to keratinocytes, at concentrations that did not affect melanin synthesis or intracellular tyrosinase activity. nih.govnih.gov

These findings suggest that this compound may act as an anti-melanogenic agent, potentially by inhibiting melanosome export. mdpi.comnih.gov This opens a potential direction for repurposing this compound for the treatment of hyperpigmentation disorders. mdpi.com

Here is a table summarizing some findings on this compound's effect on melanogenesis:

| Cell Line | This compound Concentration | Effect on Extracellular Melanin | Effect on Intracellular Melanin | Effect on Tyrosinase Activity (cell-free) | Effect on cAMP Levels | Effect on Dendricity (HEMn-DP) |

| B16F10 | 10 µM | Not specified | Stimulated | Reduced | Reduced | Not tested |

| B16F10 | 20 µM | Suppressed significantly | Not specified | Reduced | Reduced | Not tested |

| B16F10 | 30 µM | Suppressed significantly | Not specified | Reduced | Reduced | Not tested |

| B16F10 | 50 µM | Suppressed significantly | No significant effect | Not specified | Not specified | Not tested |

| HEMn-DP | 20 µM | Not specified | No effect | No effect | Not specified | Suppressed significantly |

| HEMn-DP | 30 µM | Not specified | No effect | No effect | Not specified | Suppressed significantly |

Potential for Glucocorticoid Receptor Modulation in Stress-Related Disorders

Another area of translational research involves exploring this compound's interaction with the glucocorticoid receptor (GR), a key player in the stress response and a target for treating conditions associated with hypothalamic-pituitary-adrenal (HPA) axis dysregulation, such as mental disorders. mdpi.comnih.gov

While this compound was designed to have low antiglucocorticoid activity at therapeutic doses for gynecological indications, studies have investigated its potential to modulate GR. nih.govresearchgate.netbertin-bioreagent.com In silico analyses have suggested that this compound exhibits favorable pharmacokinetic and pharmacodynamic properties and shows potential for interacting with GR. mdpi.comnih.gov Molecular dynamic simulations indicated that this compound had significant binding potential and stability with GR, performing better than mifepristone in this regard based on binding energy calculations. mdpi.comnih.gov

Data from molecular dynamics simulations showing binding energies of ligands with GR:

| Ligand | Binding Energy (kcal/mol) |

| This compound | -62.35 |

| Mifepristone | -57.08 |

| Campestanol | -49.99 |

| Stellasterol | -46.69 |

These in silico findings suggest this compound as a potential therapeutic candidate for stress-related mental disorders. mdpi.comnih.gov However, it is crucial to note that these are preliminary computational results, and extensive experimental studies and clinical trials are needed to validate this compound's interaction with GR, its efficacy, and safety in this context. mdpi.comresearchgate.net

Advanced Preclinical Models for Therapeutic Evaluation

Advanced preclinical models play a crucial role in evaluating the therapeutic potential of compounds like this compound and understanding their mechanisms of action before clinical translation. oup.com These models help to assess tissue-specific effects, efficacy, and potential off-target activities.

Animal models, such as the estrogen-primed juvenile rabbit endometrium assay (McPhail Assay) and studies in guinea pigs and non-human primates (like cynomolgus monkeys), have been instrumental in characterizing the SPRM profile of this compound, including its partial agonist/antagonist activities and endometrial effects. nih.govoup.comoup.comoup.comnih.govresearchgate.net These models have helped to demonstrate this compound's ability to suppress endometrial proliferation and induce amenorrhea. oup.comnih.govresearchgate.net

In vitro models using cell lines, such as T47D breast cancer cells and ELT-3 rat leiomyoma cells, have been used to investigate this compound's effects on gene expression and enzymatic activity. oup.comscispace.com These studies have provided insights into how this compound differentially recruits coactivators and corepressors compared to progesterone or mifepristone. oup.comscispace.com

Furthermore, the exploration of this compound's effects on melanogenesis has utilized B16F10 mouse melanoma cells and normal human melanocytes (HEMn-DP cells) as in vitro models. mdpi.comresearchgate.netnih.gov These models have been valuable in assessing its impact on melanin production, tyrosinase activity, and melanosome export. researchgate.netnih.gov

The use of advanced preclinical models is essential for further evaluating the potential of this compound in diverse biological systems and for optimizing the development of related compounds with enhanced selectivity for specific therapeutic applications. oup.com

Elucidation of Remaining Unknown Mechanisms of Action

While significant progress has been made in understanding the mechanisms by which this compound, a selective progesterone receptor modulator (SPRM), exerts its effects, particularly in the context of uterine leiomyomata and the endometrium, several aspects of its molecular actions remain to be fully elucidated. Research continues to explore these unknown pathways to gain a more comprehensive understanding of this compound's complex pharmacological profile and tissue-specific effects.

One area requiring further investigation is the precise mechanism by which this compound increases ubiquitin protein content in cultured leiomyoma cells. Although studies have shown that this compound activates the unfolded protein response (UPR) signaling pathway and induces endoplasmic reticulum (ER) stress-induced apoptosis in these cells, the exact process leading to increased ubiquitinated proteins is not yet clear. Further research is needed to determine if this compound treatment impairs the proteasomal degradation of ER-associated unfolded or misfolded proteins in cultured leiomyoma cells physiology.org.

The mechanism by which this compound controls uterine bleeding in a dose-dependent manner also remains unknown, although it appears to specifically target the endometrium scispace.comoup.com. Early studies noted that this compound induces unique changes in the endometrium, characterized as 'non-physiologic secretory effects,' which had not been previously described with other pharmacological agents scispace.comoup.com. The specific molecular events underlying these unique endometrial changes and their contribution to bleeding control warrant further detailed investigation.

In the context of melanogenesis, while this compound has been shown to inhibit melanosome export, the precise mechanism behind this effect is currently unknown nih.govmdpi.com. Studies suggest that this inhibition may occur through pathways not directly involving action on either direct or intracellular tyrosinase activity nih.govmdpi.com. Future studies are needed to determine if this mechanism is related, at least in part, to a downregulation in melanosome transport proteins mdpi.com. Additionally, the possibility that SPRMs like this compound might function via non-classical pathways not involving direct progesterone receptor (PR) binding cannot be ruled out, and future studies assaying for changes in the transcription levels of genes involved in melanogenesis are warranted mdpi.com.

Although this compound is known to interact with progesterone receptors and influence downstream signaling, the full extent of its impact on the cross-talk between progesterone and growth factors in leiomyoma cells is not completely understood oup.com. It is speculated that this compound may inhibit not only progesterone-regulated gene transcription at the nuclear PR level but also MAPK activation caused by cytoplasmic PR and growth factors in cultured leiomyoma cells, thereby contributing to the downregulation of leiomyoma cell proliferation oup.com. However, this requires further confirmation.

Furthermore, the reasons responsible for the differential effects of this compound between cultured leiomyoma and normal myometrial cells remain unknown oup.com. While the cell-type selective activities might be partly due to differences in cell reactivity to progesterone, variations in the mechanism by which this compound modulates gene transcription of growth factors like EGF, IGF-I, and TGFβ3 and their receptor protein expressions, and differences in the cells themselves are also potential contributing factors that need further exploration oup.com.

Research into the interaction of this compound with coregulators has provided some insights, showing differential recruitment of coactivators and corepressors compared to progesterone or mifepristone rcsb.orgresearchgate.netoup.com. This compound strongly recruits the corepressor NCoR, similar to mifepristone, but unlike mifepristone, NCoR binding to this compound-bound PR can be displaced by NCoR or TIF2 peptides with equal affinity rcsb.orgresearchgate.net. While crystal structures have provided details on the binding of this compound with PR and corepressors like NCoR and SMRT rcsb.orgresearchgate.net, a complete understanding of how these specific cofactor interactions translate into the observed tissue-specific mixed agonist/antagonist activity requires further investigation.

The potential for this compound to influence non-genomic signaling pathways also represents an area for further research mdpi.comnih.govresearchgate.net. While progesterone is known to trigger rapid non-genomic effects through membrane-bound receptors and cytoplasmic kinase cascades, the extent to which this compound engages these pathways and the downstream consequences of such interactions are not fully characterized mdpi.comnih.govresearchgate.net.

Data regarding the effect of this compound on specific signaling pathways, such as the RANK/RANKL complex activity, suggests a weaker interaction compared to promegestone, but its full potential as an anti-RANK agent requires further study mdpi.com.

Identifying the specific mechanisms leading to increased ubiquitinated proteins in leiomyoma cells.

Delineating the molecular basis of the unique endometrial effects and bleeding control.

Uncovering the pathways involved in the inhibition of melanosome export.

Confirming and detailing the interaction between this compound, cytoplasmic PR, and growth factor signaling.

Determining the factors responsible for the observed cell-type selectivity.

Further characterizing the functional consequences of this compound's differential coregulator recruitment.

Investigating the role and impact of this compound on non-genomic signaling pathways.

Addressing these remaining questions through detailed molecular and cellular studies will provide a more complete understanding of this compound's pharmacology and potentially inform the development of future SPRMs with improved tissue selectivity and efficacy profiles.

Q & A

Q. What are the primary molecular mechanisms through which Asoprisnil modulates extracellular matrix (ECM) remodeling in uterine fibroid cells?

Methodological Answer: this compound, a selective progesterone receptor modulator (SPRM), alters ECM dynamics by regulating collagen-degrading enzymes and their inhibitors. Key findings include:

- Upregulation of MMP-1 and MT1-MMP : this compound increases matrix metalloproteinase-1 (MMP-1) and membrane-type 1 MMP (MT1-MMP), enzymes critical for degrading interstitial collagens (types I, II, III) .

- Downregulation of TIMPs : Tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2) are significantly reduced, enhancing MMP activity and ECM degradation .

- Collagen synthesis inhibition : this compound suppresses type I and III collagen production, though the exact transcriptional or translational mechanism remains unclear .

Q. Experimental Design Recommendations :

- Use 3D cultures of human uterine fibroid cells to mimic in vivo ECM architecture.

- Measure MMP/TIMP ratios via ELISA or Western blot at 24–48-hour intervals to capture dynamic changes.

- Include TGF-β3 pathway analysis to rule out its role in collagen suppression .

Q. How should researchers optimize in vitro concentrations of this compound for studying melanosome export inhibition?

Methodological Answer: In B16F10 murine melanoma cells and HEMn-DP melanocytes:

Q. Protocol Optimization :

- Pre-screen cytotoxicity using MTS assays.

- Assess melanosome export via dendrite quantification in HEMn-DP cells (20–30 μM, 72-hour exposure) .

- Validate safety in co-cultures with HaCaT keratinocytes to confirm localized effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's impact on growth factors (e.g., IGF-1, TGF-β3) across experimental models?

Data Contradiction Analysis :

- IGF-1 Discrepancies : Some studies report reduced IGF-1 receptor expression in fibroid cells , while clinical trials show no significant serum IGF-1 changes . Potential reasons:

- Tissue-specific vs. systemic effects.

- Differences in dosage (preclinical: 10–25 mg/kg; clinical: 10–25 mg/day) .

- TGF-β3 Variability : this compound reduces TGF-β3 in fibroid cell cultures but not in serum analyses .

Q. Methodological Solutions :

- Conduct parallel in vitro (cell-specific) and in vivo (serum/tissue biopsies) assessments in the same study cohort.

- Use single-cell RNA sequencing to map growth factor expression heterogeneity in fibroid vs. normal myometrium .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's endometrial effects?

Key Findings from Clinical Data :

- Endometrial Thickness : Dose-dependent increases (e.g., 10 mg: +3.4 mm; 25 mg: +6.2 mm over 12 months) with reversibility post-treatment .

- Pathological Changes : "Bubble-wrap" endometrial cysts (25–42% incidence) and benign polyps (2–4%) observed via MRI/hysteroscopy .

Q. Study Design Guidelines :

- Adopt NIH preclinical reporting standards for animal models, including histopathology timelines .

- Incorporate transvaginal ultrasound and MRI at baseline, 6-month, and 12-month intervals to track structural changes .

- Compare SPRM class effects by co-administering ulipristal acetate or telapristone in control cohorts .

Q. How does this compound exhibit tissue-specific effects (e.g., antifibrotic in fibroids vs. melanosome inhibition in melanocytes)?

Mechanistic Insights :

- Receptor Isoform Variability : Differential progesterone receptor (PR) isoform ratios (PR-A/PR-B) in fibroid vs. normal myometrium may explain ECM selectivity .

- Non-genomic Signaling : In melanocytes, this compound inhibits dendrite formation via Rho GTPase modulation, independent of tyrosinease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.